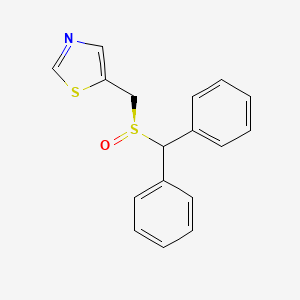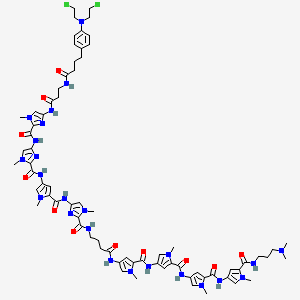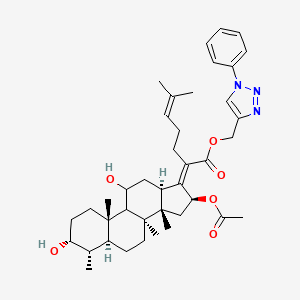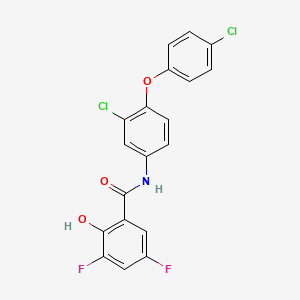
hPL-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of hPL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. general methods involve the use of organic solvents and reagents under controlled temperature and pressure conditions . Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.
化学反应分析
hPL-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
科学研究应用
hPL-IN-1 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the inhibition of pancreatic lipase and the resulting effects on lipid metabolism.
Biology: Researchers use this compound to investigate the biological pathways involved in fat digestion and absorption.
Medicine: It is used in the development of potential treatments for obesity and related metabolic disorders.
Industry: This compound can be used in the development of weight-loss supplements and pharmaceuticals
作用机制
hPL-IN-1 exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into free fatty acids and monoglycerides. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, leading to a decrease in overall fat intake and potentially aiding in weight loss . The molecular targets involved include the active site of pancreatic lipase, where this compound binds and prevents the enzyme from interacting with its natural substrates .
相似化合物的比较
hPL-IN-1 is unique in its high potency and specificity for pancreatic lipase compared to other similar compounds. Some similar compounds include:
Orlistat: Another pancreatic lipase inhibitor used clinically for weight loss.
Cetilistat: A newer lipase inhibitor with a similar mechanism of action to orlistat but with fewer side effects.
This compound stands out due to its reversible inhibition and lower IC50 value, making it a more potent inhibitor compared to these other compounds .
属性
分子式 |
C19H11Cl2F2NO3 |
|---|---|
分子量 |
410.2 g/mol |
IUPAC 名称 |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-difluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11Cl2F2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChI 键 |
FQCBOPWQUHBPBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)F)F)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


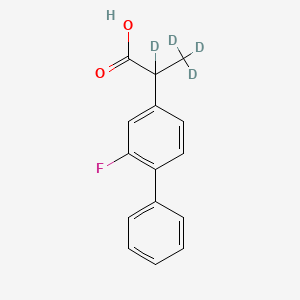
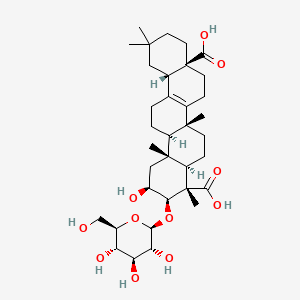
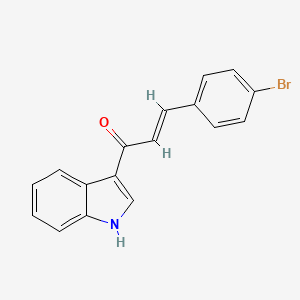
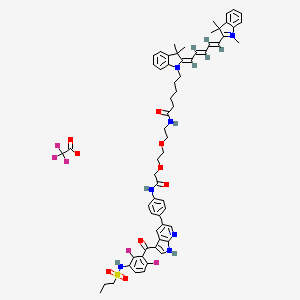
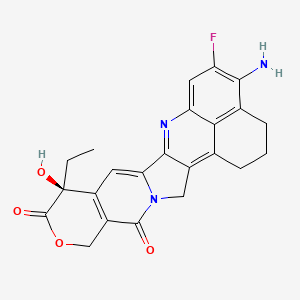
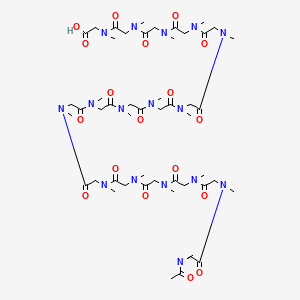
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
